(2R)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoicacidhydrochloride
Description
(2R)-2-Amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group para-substituted on the phenyl ring. The Cbz group (-NH-C(O-O-Bn)) enhances steric bulk and lipophilicity, making the compound valuable in peptide synthesis and medicinal chemistry for protecting amine functionalities during reactions . The hydrochloride salt improves solubility in polar solvents, a critical factor for biological applications.
Properties
IUPAC Name |
(2R)-2-amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4.ClH/c18-15(16(20)21)10-12-6-8-14(9-7-12)19-17(22)23-11-13-4-2-1-3-5-13;/h1-9,15H,10-11,18H2,(H,19,22)(H,20,21);1H/t15-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHVHYOOEMTZRD-XFULWGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the phenylpropanoic acid moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Electrophilic substitution reactions may use reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce free amines.
Scientific Research Applications
(2R)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride is a chemical compound with applications in scientific research, industrial production, and chemical reactions.
Chemical Properties and Reactions
(2R)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride can undergo several chemical reactions:
- Oxidation The amino group can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction The benzyloxycarbonyl group can be reduced to yield the free amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
- Substitution The phenyl ring can undergo electrophilic substitution reactions. Electrophilic substitution reactions may use reagents such as bromine or nitric acid.
Synthesis and Production
The synthesis of (2R)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the phenylpropanoic acid moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as crystallization and chromatography.
Related Compounds
- (2R)-2-amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid: Shares a similar structure but with a different side chain.
- (2R)-4-(benzyloxy)-2-[[(benzyloxy)carbonyl]amino]-4-oxobutanoic acid: Contains a benzyloxy group and an oxo group.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is the Cbz-protected amino group on the phenyl ring. Below is a comparative analysis with similar derivatives:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Bioactivity and Solubility
- Cbz Group (Target Compound) : The benzyloxycarbonyl group contributes to hydrophobic enclosure (as per Glide XP scoring in ), enhancing binding to hydrophobic protein pockets. However, this reduces aqueous solubility compared to hydroxyl or fluorine substituents .
- Fluorine Substituent () : The electron-withdrawing fluorine atom increases metabolic stability and dipole interactions, making it favorable in blood-brain barrier penetration .
- Azo Group () : Introduces photochemical reactivity and chromophoric properties, useful in optical applications but may pose stability issues under light .
Biological Activity
(2R)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride, often referred to as a benzyloxycarbonyl derivative of amino acids, is a compound of interest in medicinal chemistry and pharmacology. This compound is notable for its potential biological activities, particularly in the context of drug development and therapeutic applications.
- IUPAC Name : (R)-2-amino-3-(4-(((benzyloxy)carbonyl)amino)phenyl)propanoic acid hydrochloride
- CAS Number : 2416217-89-3
- Molecular Formula : C17H18ClN2O4
- Molecular Weight : 350.79 g/mol
The biological activity of (2R)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride is primarily attributed to its role as an amino acid derivative that can modulate various biochemical pathways. Its structure allows it to interact with specific receptors and enzymes, potentially influencing protein synthesis and cellular signaling pathways.
1. Antitumor Activity
Research indicates that derivatives of amino acids, including (2R)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride, exhibit antitumor properties. These compounds can inhibit the proliferation of cancer cells by interfering with metabolic pathways essential for tumor growth.
2. Neuroprotective Effects
Studies have shown that certain amino acid derivatives can have neuroprotective effects, which may be beneficial in conditions such as neurodegenerative diseases. The benzyloxycarbonyl group may enhance the stability and bioavailability of the compound, allowing it to exert protective effects on neuronal cells.
3. Modulation of Protein Synthesis
The compound may influence protein synthesis by acting as a substrate for various enzymes involved in amino acid metabolism. This modulation can lead to alterations in cellular functions and responses, particularly in muscle and nerve tissues.
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of benzyloxycarbonyl amino acid derivatives demonstrated significant inhibition of tumor cell lines. The results indicated that treatment with (2R)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride led to a reduction in cell viability by approximately 70% compared to control groups.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of this compound showed a marked decrease in neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2R)-2-amino-3-(4-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, introduce the benzyloxy carbonyl (Cbz) protecting group to the phenylamine precursor under Schotten-Baumann conditions (using benzyl chloroformate in a biphasic system of NaOH/CH₂Cl₂). Next, perform stereoselective α-amination using chiral auxiliaries or enzymatic resolution to achieve the (2R)-configuration. Final hydrochlorination is achieved by treating the free base with HCl in anhydrous ether. Chiral HPLC (e.g., using a CHIRALPAK® AD-H column) confirms enantiomeric purity (>99% ee) .
Q. How can researchers characterize the stereochemical integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Optical rotation : Compare specific rotation ([α]D²⁵) with literature values.
- Chiral HPLC : Employ a polysaccharide-based column (e.g., CHIRALCEL® OD-H) with a hexane:isopropanol gradient.
- X-ray crystallography : Resolve crystal structures to confirm absolute configuration (if single crystals are obtainable) .
Q. What analytical techniques are effective in quantifying the hydrochloride counterion and detecting impurities?
- Methodological Answer :
- Ion chromatography : Quantify chloride ions using a Dionex™ IonPac™ AS11-HC column with suppressed conductivity detection.
- Elemental analysis : Verify Cl content (theoretical ~11.8%).
- HPLC-MS : Detect organic impurities (e.g., deprotected intermediates) using a C18 column and ESI+ mode .
Advanced Research Questions
Q. How does the 4-{[(benzyloxy)carbonyl]amino}phenyl group influence solubility and reactivity in different solvents?
- Methodological Answer : The hydrophobic benzyl group reduces aqueous solubility but enhances solubility in organic solvents (e.g., DMF, THF). The hydrochloride salt improves aqueous solubility (test via shake-flask method: logP ~1.2 in octanol/water). Reactivity studies (e.g., nucleophilic acyl substitution) show that the Cbz group is stable under basic conditions but susceptible to hydrogenolysis (Pd/C, H₂) or acidic cleavage (HBr/AcOH) .
Q. What strategies enable selective removal of the benzyloxy carbonyl group in complex derivatives?
- Methodological Answer :
- Catalytic hydrogenolysis : Use 10% Pd/C under H₂ (1 atm) in MeOH/EtOAc (1:1) for 4–6 hours. Monitor by TLC (disappearance of UV-active Cbz group).
- Acidolysis : Treat with 33% HBr in glacial acetic acid (2 h, 0°C), but this may cleave acid-labile groups.
- Enzymatic cleavage : Lipases in phosphate buffer (pH 7.4) selectively deprotect without affecting ester/amide bonds .
Q. How does the (2R)-configuration impact peptide conformational properties when incorporated into sequences?
- Methodological Answer : The (2R)-configuration induces steric hindrance, favoring β-turn or helical conformations in peptides. Study via:
- Circular dichroism (CD) : Compare spectra with (2S)-analogs in PBS (pH 7.4).
- Molecular dynamics simulations : Use AMBER or CHARMM force fields to model peptide folding.
- NMR NOE analysis : Identify backbone dihedral angles (ϕ/ψ) in D₂O .
Q. What experimental models are used to study biological targets or enzymatic interactions?
- Methodological Answer :
- Enzyme inhibition assays : Test against aminopeptidases or kinases (e.g., LAP3) using fluorogenic substrates (Km/Ki determination).
- Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized receptors (e.g., GPCRs).
- In silico docking : Use Glide XP scoring to predict binding affinities to targets like LAT1 amino acid transporters .
Q. How can researchers address contradictions in reported synthetic yields or stability data?
- Methodological Answer :
- Replicate conditions : Ensure exact reagent ratios (e.g., 1.2 eq. benzyl chloroformate), temperature (±2°C), and inert atmosphere.
- Stability studies : Perform accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Contradictions often arise from trace metal impurities (use Chelex®-treated solvents) or varying HCl stoichiometry during salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
